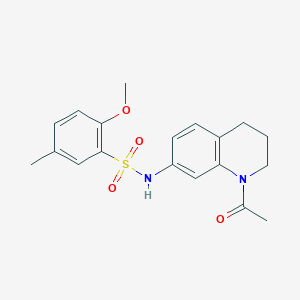

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as ADQ, is a small molecule drug that has been extensively studied for its potential therapeutic applications. ADQ belongs to the class of quinoline-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Wissenschaftliche Forschungsanwendungen

Fluorescence and Complex Formation with Zinc(II)

A study focusing on analogues of a Zinquin-related fluorophore, including the synthesis of 4- and 5-methoxy isomers of similar compounds, highlighted their ability to form fluorescent complexes with Zn(II). These compounds exhibited a bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II), indicating their potential application in fluorescence-based zinc detection. Although the specific compound was not directly studied, this research suggests the potential utility of closely related compounds in biochemical assays and imaging techniques involving zinc detection (Kimber et al., 2003).

Anticancer Activity

The structural and fluorescent properties of certain quinoline derivatives, including a study on N-(2-Bromobenzyl)cinchoninium bromide, reveal insights into their potential biomedical applications. The title compound demonstrated promising anticancer activity against a renal cancer cell line, UO-31, showcasing the therapeutic potential of quinoline derivatives in oncology. While the compound specifically mentioned in the user's request was not evaluated, similar quinoline-based structures have been explored for their anticancer properties, suggesting a possible area of research for the compound (Jeleń et al., 2013).

Alzheimer's Disease Treatment

New hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide were synthesized as dual inhibitors of acetyl- and butyrylcholinesterase, targeting Alzheimer's disease treatment. These compounds demonstrated potent inhibition against both enzymes, with selectivity toward butyrylcholinesterase. Their potential for blocking AChE-induced β-amyloid aggregation suggests a multifaceted approach in Alzheimer’s disease therapy, highlighting the therapeutic versatility of quinoline sulfonamide derivatives (Makhaeva et al., 2020).

Synthesis and Structural Studies

Research into the synthesis and structural analysis of quinoline derivatives, such as the creation of co-crystals and salts with quinoline derivatives having an amide bond, provides valuable information on the chemical properties and potential applications of these compounds. The study of their co-crystal formation with aromatic diols and the analysis of their crystal structures can contribute to the development of new materials with desired chemical and physical properties (Karmakar et al., 2009).

Wirkmechanismus

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide” is a quinoline derivative. Quinolines are a class of compounds that have been found to have interesting pharmaceutical and biological activities . They have been used in drug research and development, and many publications have dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . The biologically and pharmaceutical importance of quinones, the parent heterocycle, is based upon their utilities as drugs isolated from naturally occurring compounds .

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-6-9-18(25-3)19(11-13)26(23,24)20-16-8-7-15-5-4-10-21(14(2)22)17(15)12-16/h6-9,11-12,20H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDBLIVRXUULGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2607700.png)

![4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2607701.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2607703.png)

![(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2607707.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2607710.png)

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2607712.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2607720.png)